molecular formula C8H8ClF3N2 B1340693 3-Chloro-N,N-dimethyl-5-(trifluoromethyl)-2-pyridinamine CAS No. 157071-79-9

3-Chloro-N,N-dimethyl-5-(trifluoromethyl)-2-pyridinamine

Cat. No. B1340693
CAS RN: 157071-79-9
M. Wt: 224.61 g/mol
InChI Key: RXUQWDZDFAFXSS-UHFFFAOYSA-N
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Description

The compound of interest, 3-Chloro-N,N-dimethyl-5-(trifluoromethyl)-2-pyridinamine, is a pyridine derivative that is not directly mentioned in the provided papers. However, the papers do discuss various related chloro- and trifluoromethyl-substituted pyridines, which are important intermediates in the synthesis of various compounds, including pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis . The synthesis of 6-chloro-5-(trifluoro

Scientific Research Applications

Catalytic Synthesis of Oxygenated Fuels

Polyoxymethylene dimethyl ethers (OME), which are oxygenated fuels beneficial for reducing hazardous exhaust emissions in diesel engines, are synthesized through processes that could potentially involve fluorinated intermediates or catalysts for improved efficiency and selectivity. Research efforts are directed towards simplifying existing processes using simpler reactants and less energy-intensive methods, where the unique properties of fluorinated compounds could play a role (Baranowski, Bahmanpour, & Kröcher, 2017).

Hybrid Catalysts in Medicinal Chemistry

The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability, utilizes hybrid catalysts. The inclusion of fluorinated compounds as reactants or catalysts could potentially enhance these synthetic processes (Parmar, Vala, & Patel, 2023).

Environmental Impact of Fluorinated Compounds

Studies on the environmental distribution, fate, and toxicological impacts of novel fluorinated alternatives to legacy per- and polyfluoroalkyl substances (PFASs) underscore the significance of understanding the behavior and effects of compounds like 3-Chloro-N,N-dimethyl-5-(trifluoromethyl)-2-pyridinamine. These investigations highlight the need for further toxicological studies to assess the safety of such fluorinated alternatives (Wang et al., 2019).

Role in Antitubercular Drug Design

The trifluoromethyl (-CF3) group is highlighted as a critical pharmacophore in antitubercular drug design, suggesting that compounds bearing this group, such as 3-Chloro-N,N-dimethyl-5-(trifluoromethyl)-2-pyridinamine, could potentially exhibit significant biological activity. The strategic placement of the -CF3 group can modulate the pharmacodynamic and pharmacokinetic behavior of antitubercular agents, underscoring its importance in the development of novel therapeutic agents (Thomas, 1969).

properties

IUPAC Name

3-chloro-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF3N2/c1-14(2)7-6(9)3-5(4-13-7)8(10,11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUQWDZDFAFXSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine

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